Bienvenue dans la boutique en ligne BenchChem!

Methyl salicylate

Gastrointestinal safety Ulcerogenicity Salicylate prodrugs

Methyl salicylate (CAS 68917-75-9), also referred to as wintergreen oil or Gaultheria oil, is a benzoate ester formed via esterification of salicylic acid with methanol. It belongs to the salicylate class of aromatic esters and is characterized by a colorless to pale yellowish oily liquid appearance with a distinctive wintergreen aroma.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 68917-75-9
Cat. No. B3029532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl salicylate
CAS68917-75-9
SynonymsHewedolor
Linsal
methyl salicylate
methyl salicylate sodium salt
methylsalicylate
Metsal Liniment
Rheumabal
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
InChIKeyOSWPMRLSEDHDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Slightly soluble
SOL IN CHLOROFORM, ETHER;  MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/l at 30 °C: 0.74 (very slightly soluble)
slightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Salicylate (CAS 68917-75-9): Technical Specifications and Class Positioning for Scientific Procurement


Methyl salicylate (CAS 68917-75-9), also referred to as wintergreen oil or Gaultheria oil, is a benzoate ester formed via esterification of salicylic acid with methanol [1]. It belongs to the salicylate class of aromatic esters and is characterized by a colorless to pale yellowish oily liquid appearance with a distinctive wintergreen aroma . The compound exhibits a molecular formula of C₈H₈O₃ with a molecular weight of 152.15 g/mol, density approximately 1.174–1.185 g/cm³ at 25°C, boiling point 220–224°C, and limited water solubility (0.07 g/100 mL at 20°C) while being miscible with ethanol, ether, and glacial acetic acid .

Why Methyl Salicylate (CAS 68917-75-9) Cannot Be Simply Interchanged with Other Salicylate Esters or Acids


Salicylates constitute a structurally related class, yet substitution among members introduces meaningful differences in gastrointestinal safety profiles, percutaneous absorption kinetics, and functional activity that directly impact application suitability. Methyl salicylate esters demonstrate markedly lower gastric ulcerogenic activity compared to their corresponding free acids (salicylic acid, acetylsalicylic acid) when administered orally, a critical safety consideration for formulations with potential systemic exposure [1]. Furthermore, comparative percutaneous absorption studies reveal that different salicylate esters exhibit significantly divergent skin penetration rates; methyl salicylate serves as the benchmark (1.00) against which other esters are measured, with ethyl salicylate (0.34), propyl salicylate (0.20), and butyl salicylate (0.26) showing substantially lower absorption [2]. Substituting a different salicylate ester without accounting for these absorption differentials would compromise the intended local tissue concentration and therapeutic effect.

Quantitative Differentiation Evidence for Methyl Salicylate (CAS 68917-75-9) Versus Closest Analogs


Gastric Ulcerogenic Activity: Methyl Salicylate Esters Show Markedly Lower Gastrointestinal Toxicity Compared to Free Salicylic Acids

Methyl salicylate and other salicylate esters exhibit substantially reduced gastric ulcerogenic activity relative to their corresponding free acids. In stress-sensitized rat models, methyl esters of salicylic and acetylsalicylic acids demonstrated much lower ulcerogenic potential compared with the parent acids [1]. Specifically, the methyl ester of acetylsalicylic acid (AME) was almost devoid of gastric irritancy/ulcerogenicity when administered orally to pigs for 10 days, whereas acetylsalicylic acid (ASA) produced observable gastric damage under identical conditions [2]. At high doses (200 mg/kg t.i.d.), AME showed no lethal effects, in contrast to ASA which produced mortality at comparable dosing [2].

Gastrointestinal safety Ulcerogenicity Salicylate prodrugs

Comparative Percutaneous Absorption: Methyl Salicylate Serves as Benchmark with Superior Skin Penetration Relative to Higher Alkyl Salicylate Esters

Methyl salicylate functions as the reference standard (unity = 1.00) for comparative cutaneous absorption among salicylate esters in human skin studies. Using technique 2 methodology, the relative absorption rates were: methyl salicylate 1.00, ethyl salicylate 0.34, propyl salicylate 0.20, butyl salicylate 0.26, and amyl salicylate 0.15 [1]. Notably, ethyl salicylate exhibited approximately 66% lower absorption than methyl salicylate, while propyl and amyl salicylates showed reductions exceeding 80% relative to methyl salicylate. Among non-methyl esters, only spirosal (1.20) exceeded methyl salicylate absorption [1].

Transdermal delivery Percutaneous absorption Salicylate esters

Antibiotic Adjuvant Activity: Methyl Salicylate Enhances Antibiotic Efficacy Against E. coli via MIC Reduction

Methyl salicylate (1 mM) demonstrates differential capacity to reduce minimum inhibitory concentrations (MIC) of select antibiotics against E. coli W3110 cultured at pH 6.8. When co-administered with methyl salicylate, the MIC of kanamycin decreased from 32 μg/mL to 16 μg/mL (50% reduction) and the MIC of polymyxin B decreased from 4 μg/mL to 2 μg/mL (50% reduction) [1]. In comparison, salicylamide produced identical reductions (kanamycin 16 μg/mL; polymyxin B 2 μg/mL), whereas salicylate (free acid) reduced kanamycin MIC more substantially to 8 μg/mL but did not reduce polymyxin B MIC beyond 2 μg/mL [1]. Notably, methyl salicylate did not alter the MIC of chloramphenicol (remained at 4 μg/mL) or tetracycline (remained at 2 μg/mL), indicating antibiotic-specific rather than broad-spectrum adjuvant activity [1].

Antimicrobial synergy Antibiotic adjuvant MIC reduction

Dermal Toxicity Profile: Acute Dermal LD₅₀ > 5000 mg/kg Demonstrates Favorable Cutaneous Safety Margin

The acute dermal toxicity of methyl salicylate is characterized by LD₅₀ values exceeding 5000 mg/kg in standardized testing, indicating low acute toxicity via the dermal exposure route [1]. This contrasts with the compound‘s oral toxicity profile, where rat oral LD₅₀ is reported at 887 mg/kg . The RIFM Expert Panel safety assessment notes that subchronic dermal exposures to undiluted methyl salicylate were associated with kidney damage, though the acute dermal LD₅₀ threshold > 5000 mg/kg supports the compound’s suitability for topical applications at controlled concentrations [1]. Dermal bioavailability of salicylates ranges from 11.8% to 30.7% across the class [2].

Dermal toxicity Safety assessment Salicylate class

Oral NOAEL and Risk Assessment Benchmark: Methyl Salicylate Oral NOAEL of 50 mg/kg/day Provides Quantitative Safety Reference for Systemic Exposure

The oral No Observed Adverse Effect Level (NOAEL) for methyl salicylate is established at approximately 50 mg/kg body weight/day, providing a quantitative safety benchmark for risk assessment in applications involving potential systemic exposure [1]. This value is derived from comprehensive toxicological evaluation within the RIFM Expert Panel safety assessment of salicylates as fragrance ingredients. For comparison, the oral LD₅₀ in rats is 887 mg/kg , establishing a safety margin between NOAEL and acute lethal dose of approximately 17.7-fold. The establishment of a defined NOAEL is essential for calculating acceptable daily intake (ADI) and permitted concentration limits in consumer products; regulatory bodies including ANVISA (Brazil) have consequently established a maximum concentration of 1% methyl salicylate in cosmetic products [2].

Risk assessment NOAEL Safety threshold

Recommended Application Scenarios for Methyl Salicylate (CAS 68917-75-9) Based on Quantified Differentiation Evidence


Topical Analgesic and Anti-Inflammatory Formulation Development Requiring Optimized Skin Penetration

Methyl salicylate is the preferred salicylate ester for topical analgesic formulations where percutaneous absorption efficiency is a critical performance parameter. Its relative absorption benchmark of 1.00 exceeds ethyl salicylate (0.34) by approximately 3-fold and propyl salicylate (0.20) by 5-fold [1]. This superior penetration profile supports lower loading concentrations while maintaining target tissue levels. Recent clinical evidence demonstrates that methyl salicylate gel formulations (GelSMETAM) produce sustained reductions in pro-inflammatory gene expression (TNFα, IL1α, IL6, IL8, NFKβ) from -39% to -53.6% at 30 minutes, maintained at -59% to -92.6% at 8 hours [2].

Oral Prodrug Development Requiring Reduced Gastrointestinal Toxicity

For systemic salicylate delivery applications where gastric mucosal protection is paramount, methyl salicylate esters offer a structurally validated prodrug approach. The methyl ester of acetylsalicylic acid (AME) is almost devoid of gastric irritancy/ulcerogenicity compared to ASA in both rat and porcine models, with no lethal effects observed at 200 mg/kg t.i.d. where ASA produced mortality [3]. This differential safety profile derives from protection of the carboxylic acid moiety [3] and supports methyl salicylate as a scaffold for designing gastro-protective salicylate prodrugs.

Antimicrobial Research: Antibiotic Adjuvant and Potentiation Studies

Methyl salicylate demonstrates measurable antibiotic adjuvant activity, reducing the MIC of kanamycin from 32 μg/mL to 16 μg/mL and polymyxin B from 4 μg/mL to 2 μg/mL against E. coli W3110 at 1 mM concentration [4]. This antibiotic-specific potentiation (no effect on chloramphenicol or tetracycline MICs) [4] suggests utility in combination antimicrobial strategies where adjuvant-mediated dose reduction of primary antibiotics is desired.

Safety and Regulatory Compliance: Risk Assessment-Driven Formulation Development

Methyl salicylate‘s established oral NOAEL of approximately 50 mg/kg/day [5] provides a quantitative safety benchmark absent for many structurally related salicylate analogs. Coupled with dermal LD₅₀ > 5000 mg/kg [5] and established regulatory maximum concentration of 1% in cosmetics [6], methyl salicylate offers a well-characterized safety dataset that streamlines formulation risk assessment, regulatory submission preparation, and safety margin calculations for consumer products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.